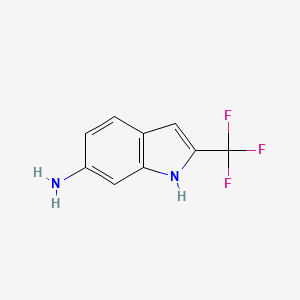

2-(trifluoromethyl)-1H-indol-6-amine

概要

説明

Trifluoromethyl groups are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be analyzed using various techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis . Quantum chemical calculations provide valuable methods in predicting their activity .Chemical Reactions Analysis

Trifluoromethyl compounds have been used in various chemical reactions, including transition metal-mediated trifluoromethylation reactions . These reactions involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds can be determined using various methods. For example, the density functional theory (DFT) allows for the determination of theoretical molecular stability as well as chemical reactivity .科学的研究の応用

Pharmaceutical Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs . It can enhance the biological activity and metabolic stability of pharmaceuticals. 2-(Trifluoromethyl)-1H-indol-6-amine could be utilized in the design of new drug candidates, especially for targeting neurological disorders where indoleamine systems are implicated.

Material Science

Fluorinated aromatic compounds exhibit exceptional thermal and chemical stability, making them suitable for material science applications. 2-(Trifluoromethyl)-1H-indol-6-amine could be investigated for its potential in developing novel polymers, resins, or other functional materials with enhanced properties.

Molecular Topology

This compound may be used in constructing complex molecular topologies due to its ability to participate in the formation of homometallic and heterometallic molecular squares . Such structures are fundamental in the study of molecular geometry and its implications in various chemical processes.

作用機序

Target of Action

Trifluoromethyl groups are commonly found in various pharmaceuticals and they often enhance the drug’s potency and metabolic stability . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, triflupromazine, a drug containing a trifluoromethyl group, binds to dopamine D1 and D2 receptors, inhibiting their activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it might affect. Organofluorine compounds, including those with trifluoromethyl groups, have been found to significantly affect pharmaceutical growth .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Trifluoromethyl groups can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, triflupromazine, which targets dopamine receptors, can have anti-emetic effects .

Safety and Hazards

将来の方向性

The future directions of research on trifluoromethyl compounds are promising. There has been enormous growth in the incorporation of a trifluoromethyl group into organic motifs, and this trend is expected to continue . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

特性

IUPAC Name |

2-(trifluoromethyl)-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-5-1-2-6(13)4-7(5)14-8/h1-4,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXUTUQRJCNCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-1H-indol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

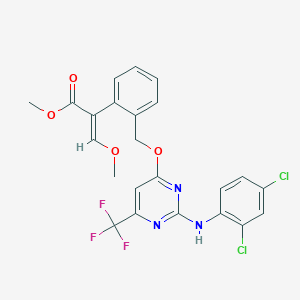

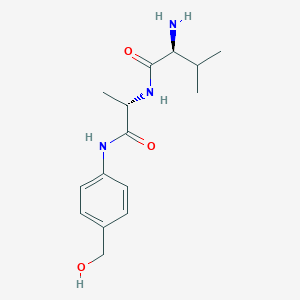

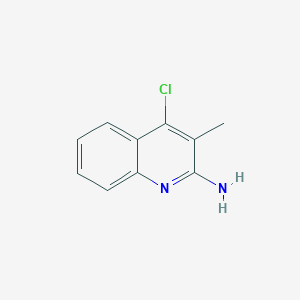

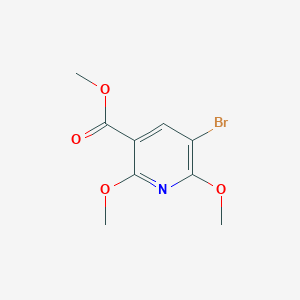

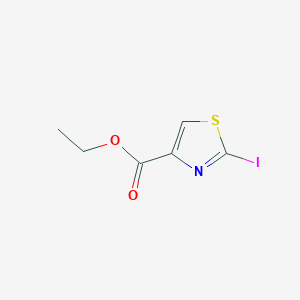

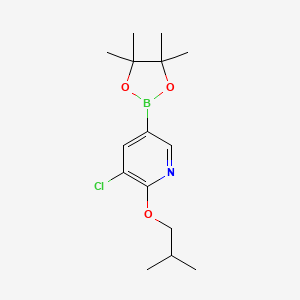

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)

![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)